molecular formula C18H29BN2O2 B1425137 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine CAS No. 656257-45-3

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

Cat. No. B1425137
M. Wt: 316.2 g/mol
InChI Key: OSJYTVPEVGWXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Attached to this ring is a phenyl group (a ring of 6 carbon atoms) which is further substituted with a tetramethyl-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperazine ring, the phenyl ring, and the tetramethyl-dioxaborolane group. These groups would all contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the types of bonds present. For example, the presence of the piperazine ring could potentially make the compound basic .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Phenylboronic Acid Derivatives : A study by Spencer et al. (2002) described the synthesis of compounds related to "1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine" and their application as inhibitors of serine proteases including thrombin.

  • Antimicrobial Studies : Research by Rajkumar et al. (2014) focused on the synthesis of piperazine derivatives and evaluated their in vitro antimicrobial properties, demonstrating their potential as antibacterial and antifungal agents.

Interaction with Receptors

  • Dopamine Receptor Affinity : A study by Van der Zee and Hespe (1985) investigated substituted piperazines for their affinity to dopamine receptors, providing insights into their potential application in neuroscience and pharmacology.

  • Insecticide Design : Cai et al. (2010) explored the use of a piperazine-based compound as a lead for new insecticides with novel modes of action, demonstrating its effectiveness against the armyworm Pseudaletia separata.

Hypotensive Activity

Serotonin Receptor Antagonism

  • 5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) synthesized and tested compounds for their activity as 5-HT2 and alpha 1 receptor antagonists, suggesting potential applications in mental health and neurological disorders.

Antimycobacterial and Cytotoxic Evaluation

  • Anti-TB and Non-Cytotoxic Properties : Sheu et al. (2003) synthesized fluoroquinolone derivatives and evaluated them for antimycobacterial activities, with some compounds showing promising results against M. tuberculosis.

Structural Analysis and DFT Studies

  • Crystal Structure and DFT Analysis : Studies by Huang et al. (2021) and Huang et al. (2021) focused on the crystallographic and conformational analyses of related compounds, offering insights into their molecular structures and physicochemical properties.

Future Directions

The potential applications of this compound would depend on its biological activity, which is currently unknown. It could potentially be investigated for pharmaceutical applications, given the presence of the piperazine and phenyl rings, which are common features in many drugs .

properties

IUPAC Name

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-6-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-22-17(2,3)18(4,5)23-19/h7-10H,6,11-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYTVPEVGWXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719224
Record name 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

CAS RN

656257-45-3
Record name 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.